2-Chloro-3-acetylquinoline
Overview
Description
2-Chloro-3-acetylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position and an acetyl group at the third position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-acetylquinoline can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which utilizes N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3) to form the reactive intermediate, chloromethyleniminium salt. This intermediate then reacts with aniline derivatives to produce this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimizing reaction conditions to enhance yield and reduce production costs. This includes controlling reaction temperature, time, and the molar ratio of reactants. The use of alternative reagents such as methane sulfonyl chloride (MsCl) with N,N-dimethylacetamide (DMA) has also been explored to improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-acetylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The acetyl group can be reduced to an alcohol or further to an alkane.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Reduction reactions produce alcohols or alkanes.
- Oxidation reactions result in carboxylic acids .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antifungal, and antiparasitic activities, making it a candidate for developing new therapeutic agents.
Medicine: It has shown potential as an anticancer agent and is being investigated for its role in treating nervous system diseases such as Parkinson’s and Alzheimer’s
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-Chloro-3-acetylquinoline is attributed to its ability to interact with various molecular targets. It can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, its antimicrobial activity is due to its ability to interfere with bacterial DNA synthesis, leading to cell death. In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylquinoline: Lacks the chlorine atom, which affects its substitution reactions.
2-Chloro-3-formylquinoline: Contains a formyl group instead of an acetyl group, leading to different reactivity and applications
Uniqueness: 2-Chloro-3-acetylquinoline is unique due to the presence of both the chlorine atom and the acetyl group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-chloroquinolin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCAAPUPTPBSNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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